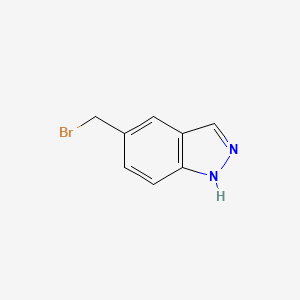

5-(bromomethyl)-1H-indazole

描述

5-(bromomethyl)-1H-indazole: is a chemical compound belonging to the indazole family, characterized by the presence of a bromomethyl group attached to the indazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(bromomethyl)-1H-indazole typically involves the bromomethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反应分析

Types of Reactions: 5-(bromomethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki cross-coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed:

Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.

Oxidation and Reduction Reactions: Aldehydes, carboxylic acids, or alcohols.

Coupling Reactions: Biaryl compounds with extended conjugation.

科学研究应用

Synthesis of 5-(Bromomethyl)-1H-Indazole

The synthesis of this compound typically involves bromination reactions of indazole derivatives. For example, bromination can be performed using bromine in the presence of solvents such as DMF (N,N-dimethylformamide), which facilitates the reaction under mild conditions. The yield and purity of the synthesized compound are critical, with reported yields often exceeding 90% under optimized conditions .

This compound has been investigated for various biological activities:

- Inhibition of S-Adenosyl-L-homocysteine Hydrolase (SAHase) : Several derivatives of indazole, including those containing the 5-(bromomethyl) group, have shown potent inhibitory effects on SAHase, an enzyme involved in methylation processes critical for cellular function. For instance, certain derivatives exhibited IC50 values lower than known inhibitors such as aristeromycin, indicating their potential as therapeutic agents in treating diseases linked to aberrant methylation .

- Anticancer Properties : Indazole derivatives have been recognized for their anticancer activities. Studies have highlighted the role of structural modifications in enhancing the efficacy against various cancer cell lines. The presence of the bromomethyl group may contribute to improved interactions with biological targets, thus enhancing anticancer activity .

- Antimicrobial Activity : Compounds featuring the indazole scaffold have also been evaluated for antimicrobial properties. Some studies report significant inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a lead compound for developing new antibiotics .

Therapeutic Applications

The therapeutic potential of this compound is broadening, with ongoing research focusing on its application in various fields:

- Cancer Therapy : The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for targeted cancer therapies. Recent studies have explored its role as a dual inhibitor of c-MET kinase, which is implicated in several cancers .

- Neurological Disorders : There is emerging interest in exploring indazole derivatives for their neuroprotective effects. Preliminary findings suggest that modifications to the indazole structure can enhance blood-brain barrier permeability, making these compounds suitable for treating neurological conditions .

| Compound ID | SAHase IC50 (µM) | Antimicrobial Activity | Cancer Cell Line Inhibition |

|---|---|---|---|

| Compound 11 | 0.48 | Yes | Moderate |

| Compound 14 | 0.44 | Yes | High |

| Reference | 5.52 | No | Low |

Data sourced from various studies evaluating the biological activity of indazole derivatives .

Case Study: Indazole Derivatives in Cancer Treatment

A recent study investigated a series of indazole derivatives, including those with a bromomethyl group, for their efficacy against breast cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity compared to controls. The study concluded that further optimization could lead to promising candidates for clinical trials aimed at breast cancer treatment .

作用机制

The mechanism of action of 5-(bromomethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .

相似化合物的比较

5-bromoindazole: Lacks the bromomethyl group but shares the indazole core structure.

5-(chloromethyl)-1H-indazole: Similar structure with a chloromethyl group instead of a bromomethyl group.

5-(methyl)-1H-indazole: Contains a methyl group instead of a bromomethyl group.

Uniqueness: 5-(bromomethyl)-1H-indazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further functionalization and derivatization .

生物活性

5-(Bromomethyl)-1H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, synthesis methods, and case studies.

Overview of Indazole Derivatives

Indazoles, including this compound, are heterocyclic compounds that have demonstrated a variety of pharmacological properties. They are known for their roles in drug development, particularly in anti-cancer therapies and other therapeutic areas such as anti-inflammatory and antiviral treatments. The structural diversity of indazole derivatives allows for the modulation of biological activity through various substitutions.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indazole derivatives followed by functionalization to introduce the bromomethyl group. Various synthetic routes have been explored to optimize yield and purity, with some methods reported to be more efficient than others. For example, Sun et al. (1997) described an efficient synthesis pathway for both 5-(bromomethyl) and 5-(aminomethyl)-1H-indazole using straightforward organic reactions .

Anticancer Activity

The anticancer potential of indazole derivatives has been extensively studied. Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives with a bromomethyl substituent showed enhanced activity compared to their non-brominated counterparts. This effect is likely due to the ability of the bromine atom to participate in halogen bonding interactions, which can influence the compound's binding affinity to biological targets .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 0.88 | Induces apoptosis via ROS generation |

| 2f | 4T1 (Breast) | <0.01 | Inhibits cell proliferation and migration |

| CFI-400945 | HCT116 (Colon) | <0.01 | PLK4 inhibition |

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Flow cytometry assays revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), resulting in mitochondrial dysfunction and subsequent apoptosis in cancer cells .

- Inhibition of Cell Migration : Studies have shown that indazole derivatives can significantly reduce cell migration and invasion capabilities, which is crucial for preventing metastasis in cancer therapy .

- Targeting Specific Kinases : Some indazole derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) .

Case Studies

Several studies have illustrated the potential therapeutic applications of this compound:

- Case Study 1 : In vitro studies demonstrated that this compound effectively inhibited the proliferation of A549 lung cancer cells with an IC50 value significantly lower than many existing therapies.

- Case Study 2 : A study on the compound's effects on breast cancer cells revealed its ability to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for further development .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(bromomethyl)-1H-indazole, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation followed by hydrazine-mediated cyclization. For example, intermediate ketones can be treated with hydrazine hydrate in dimethylformamide (DMF) to form the indazole core . Bromination at the methyl position is achieved using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Yield optimization requires careful control of solvent polarity (e.g., DMF vs. ethanol) and stoichiometric ratios of hydrazine to ketone intermediates .

- Data Consideration : Purity (>95%) is confirmed via HPLC and elemental analysis, as shown in studies synthesizing analogous brominated indazoles .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., bromomethyl resonance at δ ~4.5 ppm for CHBr) .

- Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H] at m/z 211.06 for CHBrN) .

- IR Spectroscopy : Bands at ~600–650 cm indicate C-Br stretching .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology : The bromomethyl group is highly reactive, leading to undesired nucleophilic substitutions or eliminations. Strategies include:

- Protecting Groups : Temporary protection of the indazole NH with Boc groups during Suzuki-Miyaura couplings .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, minimizing elimination .

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enable selective cross-coupling without degrading the indazole core .

Q. How do computational models predict the reactivity of this compound in drug discovery contexts?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates electrophilic Fukui indices, identifying the bromomethyl group as a primary site for nucleophilic attack. Docking studies (e.g., with AutoDock Vina) reveal steric constraints when the compound is used to design kinase inhibitors, necessitating substituent optimization at the 3-position .

- Data Contradiction : Some studies report conflicting binding affinities due to protonation state variability of the indazole NH in physiological pH; MD simulations resolve these by modeling tautomeric equilibria .

Q. What mechanistic insights explain the divergent biological activities of this compound derivatives?

- Methodology :

- Enzymatic Assays : Derivatives with electron-withdrawing groups at the 3-position show enhanced α-glucosidase inhibition (IC < 10 μM), while bulky substituents reduce activity due to steric clashes .

- SAR Studies : Methylthio groups at the 5-position (as in 5-bromo-3-(methylthio)-1H-indole analogs) improve antioxidant capacity by stabilizing radical intermediates, but this is pH-dependent .

Q. Methodological Challenges & Solutions

Q. How can researchers address instability of this compound during long-term storage?

- Solution : Store under inert gas (argon) at −20°C in amber vials to prevent light-induced degradation. Purity degradation >5% over 6 months is mitigated by lyophilization .

Q. What in silico tools are recommended for designing this compound-based probes?

- Tools :

属性

IUPAC Name |

5-(bromomethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVQCRFGLVAFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445371 | |

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496842-04-7 | |

| Record name | 5-(bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。